

CAY10583: A Selective BLT2 Agonist for Research and Drug Development

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Compound of Interest

Compound Name: CAY10583

Cat. No.: B606500

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An In-depth Technical Guide

Introduction

CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor (GPCR). Unlike its high-affinity counterpart, BLT1, which is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration, proliferation, and tissue repair. The selectivity of **CAY10583** for BLT2 over BLT1 makes it an invaluable tool for elucidating the distinct physiological and pathological roles of BLT2. This technical guide provides a comprehensive overview of **CAY10583**, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the BLT2 receptor.

Pharmacological Profile of CAY10583

CAY10583 has been characterized in a variety of in vitro and in vivo systems, demonstrating its utility as a selective BLT2 agonist.

Binding Affinity and Potency

The following tables summarize the quantitative data for **CAY10583** and related ligands for the BLT2 receptor.

Compound	Receptor	Assay Type	Parameter	Value	Cell Line	Reference
CAY10583	BLT2	IP-One	EC50	~20 μ M (used as reference)	CHO-K1	[1]
CAY10583	BLT2	Calcium Mobilization	Agonist	400 nM (effective concentration)	DRG neurons	[2][3]
CAY10583	BLT2	Cell Proliferation	Agonist	0.03 μ M (effective concentration)	HCT116	[1]
Irbesartan	BLT2	IP-One	EC50	410 \pm 34 nM	CHO-K1	[1]
8f (Irbesartan derivative)	BLT2	IP-One	EC50	67.6 nM	CHO-K1	[1]

Ligand	Receptor	pKd	Reference
LTB4	BLT1	9.2	[2]
LTB4	BLT2	7.2	[2]

Selectivity Profile

CAY10583 exhibits significant selectivity for BLT2 over BLT1. While a precise numerical selectivity ratio is not consistently reported in the literature, functional assays demonstrate that **CAY10583** does not activate BLT1-mediated signaling pathways.[2] For instance, in chemotaxis assays, a biphenyl analogue of **CAY10583** was found to selectively inhibit chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM, without affecting the chemotaxis of CHO-BLT1 cells.[4]

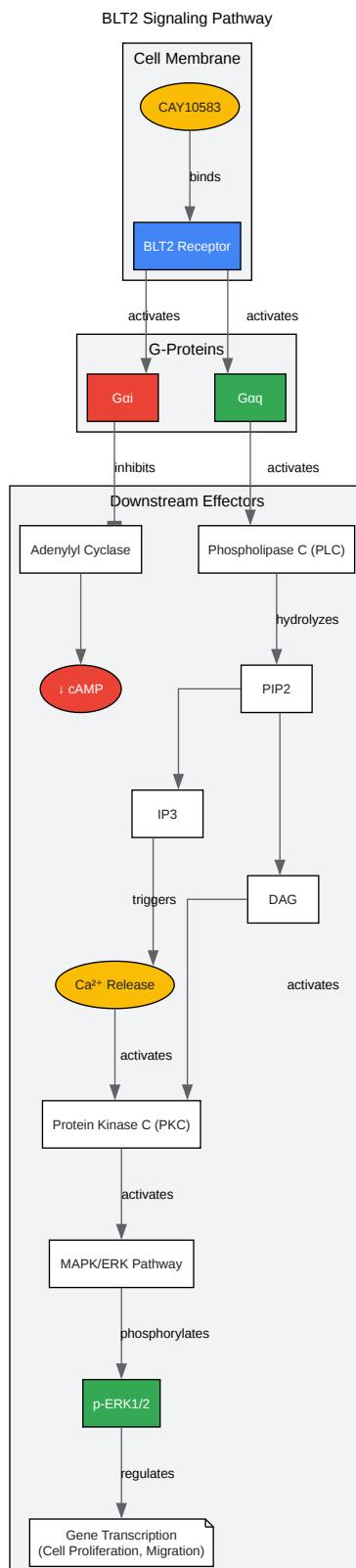
In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of activating BLT2 with **CAY10583**.

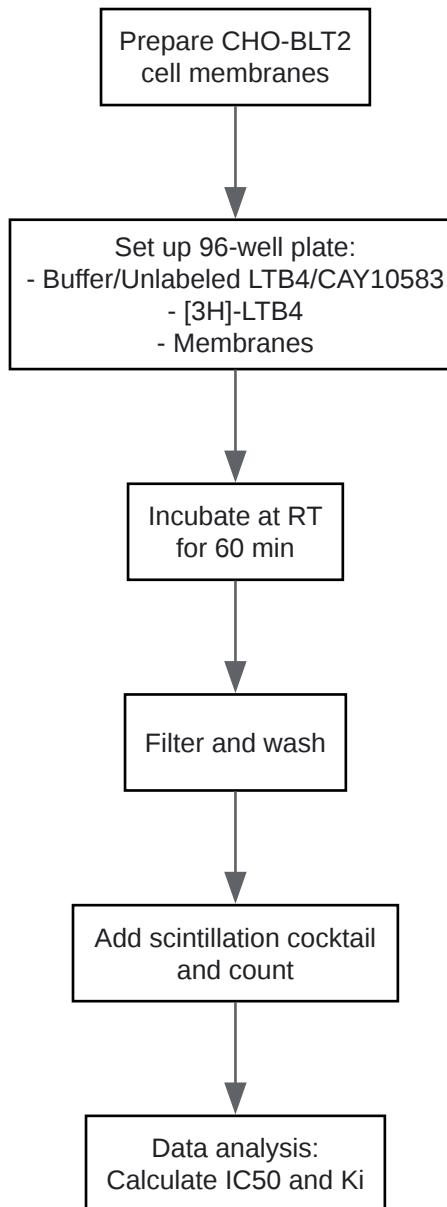
Species	Model	CAY10583 Dose	Effect	Reference
Mouse	Zymosan-induced inflammation	5 and 10 mg/kg (i.p.)	Reduced thermal hyperalgesia and mechanical allodynia	[5]
Mouse (diabetic)	Skin wound healing	Not specified	Accelerated wound closure	[6]

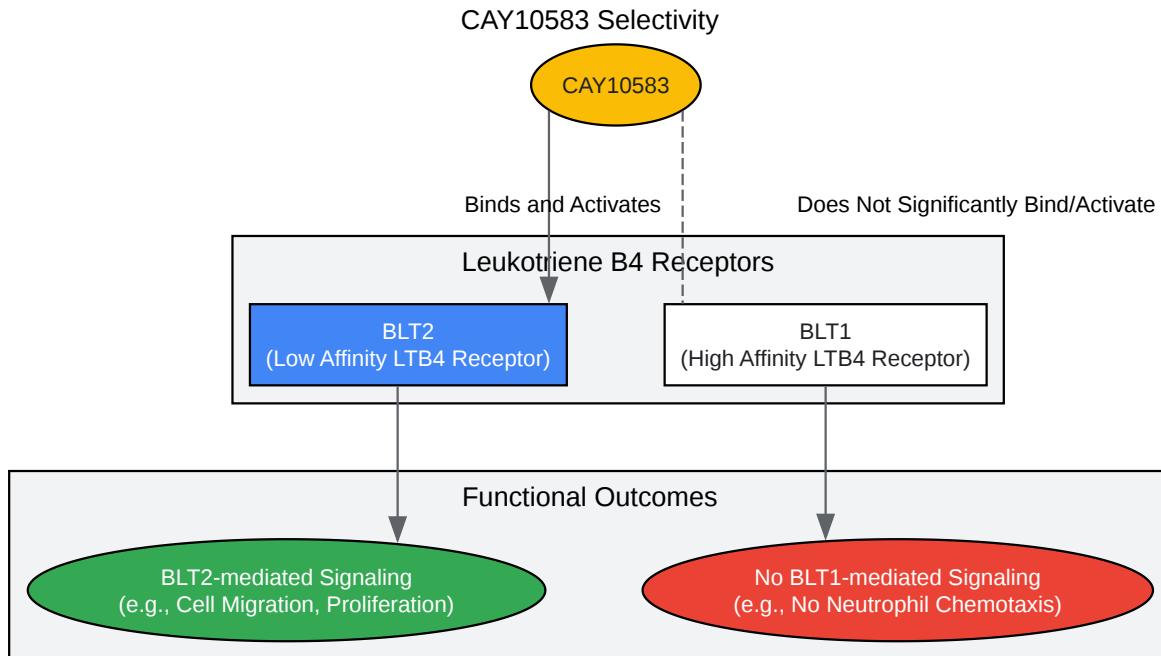
BLT2 Signaling Pathways

Activation of BLT2 by **CAY10583** initiates a cascade of intracellular signaling events. BLT2 is known to couple to both G_{αi} and G_{αq} G-protein subunits, leading to the modulation of various downstream effectors.[5][7][8]



Radioligand Binding Assay Workflow





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